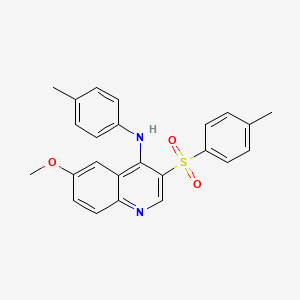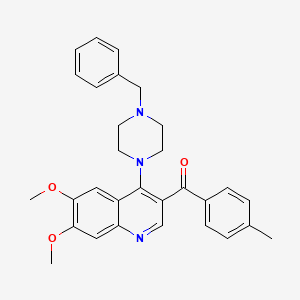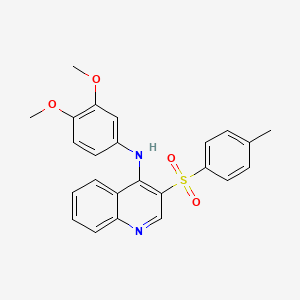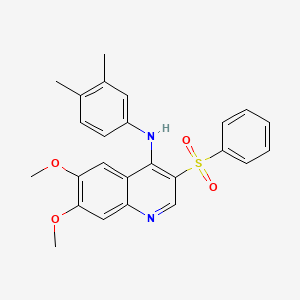
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine (6-MMBQ) is a novel quinoline-based compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields, including drug synthesis and research. 6-MMBQ has been studied for its ability to interact with a variety of biological molecules, including proteins, enzymes, and receptors, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug synthesis, and biochemistry. For example, this compound has been found to be a useful tool for studying the structure and function of proteins and enzymes, as well as for developing new drugs and therapeutic agents. In addition, this compound has been used to investigate the biochemical and physiological effects of various drugs, as well as to identify potential drug targets. Furthermore, this compound has been used to study the structure and function of receptors, as well as to develop new receptor ligands.
Mecanismo De Acción
The mechanism of action of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is not yet fully understood. However, it is believed that this compound binds to a variety of biological molecules, including proteins, enzymes, and receptors, and modulates their activity. For example, this compound has been found to bind to the active site of enzymes, leading to the inhibition of their activity. In addition, this compound has been found to bind to the active sites of receptors, leading to the activation or inhibition of their activity. Furthermore, this compound has been found to interact with a variety of proteins, leading to the modulation of their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation or inhibition of receptors, and the modulation of protein activity. For example, this compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in drug levels in the body. In addition, this compound has been found to activate or inhibit receptors involved in the regulation of various physiological processes, such as pain, inflammation, and appetite. Furthermore, this compound has been found to modulate the activity of proteins involved in the regulation of various cellular processes, such as cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its high solubility, which makes it suitable for a variety of laboratory experiments. In addition, this compound is relatively stable, which makes it suitable for long-term storage. Furthermore, this compound is relatively inexpensive, making it an attractive option for laboratory experiments. However, this compound is also associated with some limitations, such as its low selectivity for certain biological molecules and its potential toxicity.
Direcciones Futuras
The potential applications of 6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine are still being explored, and there are many future directions for research. For example, further research is needed to investigate the mechanism of action of this compound and its effects on various biological molecules. In addition, further research is needed to investigate the potential therapeutic applications of this compound, such as its potential use as a drug or a therapeutic agent. Furthermore, further research is needed to investigate the potential toxicity of this compound and its potential interactions with other drugs. Finally, further research is needed to investigate the potential uses of this compound in laboratory experiments, such as its potential use as a tool for studying the structure and function of proteins, enzymes, and receptors.
Métodos De Síntesis
6-methoxy-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine can be synthesized by a two-step process involving the condensation of 4-methylbenzenesulfonyl chloride with 6-methoxyquinoline, followed by the reaction of the resulting intermediate with 4-methylphenyl isocyanate. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 6-methoxyquinoline in the presence of an acid catalyst to form 4-methylbenzenesulfonamido-6-methoxyquinoline. The second step involves the reaction of the intermediate with 4-methylphenyl isocyanate, leading to the formation of this compound. The overall yield of this compound from this two-step synthesis is typically around 70%.
Propiedades
IUPAC Name |
6-methoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-16-4-8-18(9-5-16)26-24-21-14-19(29-3)10-13-22(21)25-15-23(24)30(27,28)20-11-6-17(2)7-12-20/h4-15H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMSZTZWNXNAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-3-phenyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B6482277.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)

![3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B6482293.png)
![12-{[(4-ethenylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482302.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-ethoxyphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B6482324.png)


![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6482339.png)